molecular formula C16H23N3O2S B6970247 N-(4-tert-butyl-1-cyanocyclohexyl)pyridine-3-sulfonamide

N-(4-tert-butyl-1-cyanocyclohexyl)pyridine-3-sulfonamide

Cat. No.: B6970247
M. Wt: 321.4 g/mol
InChI Key: GCTXCWDNWPALDB-UHFFFAOYSA-N
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Description

N-(4-tert-butyl-1-cyanocyclohexyl)pyridine-3-sulfonamide is a complex organic compound that features a sulfonamide group attached to a pyridine ring, along with a tert-butyl group and a cyanocyclohexyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-butyl-1-cyanocyclohexyl)pyridine-3-sulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize 4-tert-butylcyclohexanone, which can be achieved through the oxidation of 4-tert-butylcyclohexanol This intermediate is then reacted with pyridine-3-sulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-butyl-1-cyanocyclohexyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyanide group to an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

N-(4-tert-butyl-1-cyanocyclohexyl)pyridine-3-sulfonamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-(4-tert-butyl-1-cyanocyclohexyl)pyridine-3-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The compound’s unique structure allows it to fit into binding pockets with high specificity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-tert-butylcyclohexyl)pyridine-3-sulfonamide
  • N-(4-cyanocyclohexyl)pyridine-3-sulfonamide
  • N-(4-tert-butyl-1-cyanocyclohexyl)benzene-sulfonamide

Uniqueness

N-(4-tert-butyl-1-cyanocyclohexyl)pyridine-3-sulfonamide stands out due to the combination of its tert-butyl, cyanocyclohexyl, and pyridine-sulfonamide moieties. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4-tert-butyl-1-cyanocyclohexyl)pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2S/c1-15(2,3)13-6-8-16(12-17,9-7-13)19-22(20,21)14-5-4-10-18-11-14/h4-5,10-11,13,19H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTXCWDNWPALDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)(C#N)NS(=O)(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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